molecular formula C9H11NO2Se B1609674 SE-Phenyl-L-selenocysteine CAS No. 71128-82-0

SE-Phenyl-L-selenocysteine

Cat. No.: B1609674
CAS No.: 71128-82-0
M. Wt: 244.16 g/mol
InChI Key: PFLVUZBNZZOUSS-QMMMGPOBSA-N
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Description

SE-Phenyl-L-selenocysteine is an organoselenium compound with the molecular formula C9H11NO2Se It is a derivative of selenocysteine, the 21st genetically encoded amino acid, where the selenium atom is bonded to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: SE-Phenyl-L-selenocysteine can be synthesized through several methodsThis chemoenzymatic method is highly efficient and yields optically active this compound with high purity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemoenzymatic synthesis. The process starts with the reaction of bromobenzene with magnesium to form a Grignard reagent, which then reacts with selenium to form the desired product. This method is favored for its high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: SE-Phenyl-L-selenocysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. The selenol group in the compound is particularly reactive, making it a suitable candidate for bioconjugation and other chemical modifications .

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Seleninic acid derivatives.

    Reduction: Selenol.

    Substitution: Arylated selenocysteine derivatives.

Mechanism of Action

Comparison with Similar Compounds

SE-Phenyl-L-selenocysteine is unique compared to other selenocysteine derivatives due to the presence of the phenyl group, which enhances its stability and reactivity. Similar compounds include:

Properties

IUPAC Name

(2R)-2-amino-3-phenylselanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2Se/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLVUZBNZZOUSS-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Se]CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[Se]C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431490
Record name (2R)-2-amino-3-phenylselanylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71128-82-0
Record name (2R)-2-amino-3-phenylselanylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Se-Phenyl-L-selenocysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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